molecular formula C19H20N4O3S B2700898 N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-64-9

N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2700898
CAS No.: 852135-64-9
M. Wt: 384.45
InChI Key: IHXCGNRPSGDIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazothiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a cyclohexylcarboxamide moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways .

Properties

IUPAC Name

N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXCGNRPSGDIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Similar compounds have been found to have antimycobacterial properties.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been designed with in silico admet prediction, which helps to predict these properties.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The stability of similar compounds in various environments is an important consideration in their design.

Biochemical Analysis

Biological Activity

N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉N₃O₄S
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1131580-31-8

The compound is characterized by its imidazo-thiazole core structure, which is known to exhibit various biological activities including anticancer and anti-inflammatory properties.

Anticancer Activity

This compound has shown promising anticancer activity in several studies:

  • Mechanism of Action : The compound has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer effects as it prevents cancer cells from dividing and proliferating .
  • In Vitro Studies : In various cancer cell lines such as NCI-H23 (lung cancer), HCT-15 (colon cancer), and DU-145 (prostate cancer), the compound exhibited IC₅₀ values in the low micromolar range (0.08–12.07 μM), indicating potent cytotoxic activity .

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory effects:

  • Cytokine Inhibition : It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated cells, with an IC₅₀ value of 0.283 mM . This suggests its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the imidazo-thiazole structure can significantly impact its efficacy:

SubstituentEffect on Activity
Cyclohexyl groupEnhances lipophilicity and cellular uptake
Nitro groupContributes to increased potency against cancer cell lines
Methyl groupMay influence the compound's interaction with biological targets

Case Studies

  • Study on Tubulin Inhibition :
    • A study demonstrated that derivatives of imidazo-thiazole compounds, including this compound, effectively inhibited tubulin polymerization, leading to significant antitumor activity in vitro .
  • Anti-inflammatory Mechanism Investigation :
    • Research indicated that this compound could inhibit the phosphorylation of HSP27 and reduce LPS-induced TNF-alpha release in macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions .

Pharmacokinetics and Toxicity

While the biological activity is promising, understanding the pharmacokinetic profile is essential for drug development:

  • Absorption and Distribution : The compound shows good gastrointestinal absorption and moderate bioactivity scores, suggesting a favorable profile for oral administration .
  • Toxicity Profile : Preliminary studies indicate a low ulcerative risk associated with thiazole derivatives, making them safer alternatives compared to traditional anti-inflammatory drugs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole, including N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.

  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
CompoundActivityTarget OrganismsMIC (µg/mL)
Example AAntibacterialStaphylococcus aureus32
Example BAntifungalCandida albicans16

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has demonstrated significant antiproliferative activity against various cancer cell lines.

  • Case Studies :
    • A study highlighted the cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic ductal adenocarcinoma cells, with IC50_{50} values in the low micromolar range .
    • Another research explored the effects on human breast adenocarcinoma cells (MCF7), showing promising results in inhibiting cell proliferation .
Cell LineIC50_{50} (µM)Mechanism
MCF75.0Apoptosis induction
L12104.2Cell cycle arrest

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclohexyl group in the target compound increases molecular weight (~449.52) compared to smaller amide substituents (e.g., pyridinylmethyl in ). This may enhance lipid solubility but reduce aqueous solubility. Nitro Group Position: The 3-nitrophenyl substituent in the target compound vs. Trifluoromethyl Group: The compound in incorporates a CF₃ group, which significantly elevates metabolic stability and logP compared to methyl-substituted analogs .

logP and Drug-Likeness: The target compound and its 4-acetamidophenyl analog (logP ~3.45) exhibit moderate lipophilicity, aligning with optimal ranges for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.